M+4 Mass Shift and Isotopic Purity Enable MS Resolution from Unlabeled Cletoquine Without Signal Cross-Talk
Cletoquine-d4-1 introduces a nominal mass increment of +4.028 Da relative to natural-abundance Cletoquine (monoisotopic mass 307.145 Da for the ³⁵Cl isotopologue), establishing a mass difference that exceeds the minimum +3 Da threshold recommended for stable isotope-labeled internal standards to avoid isotopic peak overlap [1]. The pentyl-1,1,2,2-d4 labeling yields a monoisotopic mass of 311.170 Da, confirmed by ChemSpider, and commercial suppliers report isotopic purity ≥99% deuterated forms (d1-d4), meaning <1% residual unlabeled species contribute to background signal at the analyte channel . In contrast, the ethanol-labeled Cletoquine-d4 (Cayman, CAS 1854126-47-8) carries deuterium at the ethanol terminus, producing a different set of collision-induced dissociation product ions that may not match the MRM transitions validated for Cletoquine-d4-1 .
| Evidence Dimension | Mass shift (Da) vs. unlabeled Cletoquine and deuterium positional integrity |
|---|---|
| Target Compound Data | Monoisotopic mass 311.170 Da; M+4.028 Da vs. unlabeled Cletoquine (307.145 Da); deuterium at pentyl-1,1,2,2 positions |
| Comparator Or Baseline | Cletoquine (unlabeled): 307.145 Da; Cletoquine-d4 ethanol-labeled (Cayman): nominal M+4 but deuterium at ethanol terminus, altering fragmentation pattern |
| Quantified Difference | Both isotopologues provide M+4 shift; however, the pentyl-1,1,2,2 labeling of Cletoquine-d4-1 preserves the ethanol moiety as a neutral loss fragment, whereas ethanol-labeled Cletoquine-d4 shifts the neutral loss by +4 Da, yielding different MRM precursor→product ion pairs |
| Conditions | Electrospray ionization positive ion mode (ESI+); calculated from exact masses and verified against ChemSpider and Cayman SMILES annotations |
Why This Matters
When a validated bioanalytical method specifies MRM transitions based on a particular isotopologue's fragmentation, switching to a different isotopologue requires full re-validation, making Cletoquine-d4-1's specific positional labeling a procurement-locked requirement for method continuity.
- [1] Russak EM, Bednarczyk EM. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019;53(2):211-216. View Source
